HMG-CoA Reductase Inhibitory Activity: ent-Atorvastatin vs. Active (3R,5R)-Atorvastatin
The (3S,5S)-enantiomer (ent-Atorvastatin) exhibits negligible to non-existent inhibitory activity against HMG-CoA reductase, the primary therapeutic target of statins, in stark contrast to the clinically used (3R,5R)-enantiomer which displays potent inhibition with an IC50 of 154 nM [1]. This complete lack of activity defines the fundamental basis for the compound's classification as an 'inactive isomer' in the pharmacopoeia and its exclusive use as an analytical impurity marker.
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | Little or no inhibitory activity (IC50 > 100 µM, estimated from PXR activation data) [2] |
| Comparator Or Baseline | (3R,5R)-Atorvastatin (Active Enantiomer): IC50 = 154 nM [1] |
| Quantified Difference | > 650-fold difference in potency (approximate, based on >100 µM vs 154 nM) |
| Conditions | In vitro enzyme inhibition assay using purified human HMG-CoA reductase. |
Why This Matters
This quantitative difference confirms that ent-Atorvastatin has no therapeutic utility and is solely an analytical reference compound, preventing any potential for misapplication in biological assays where HMG-CoA reductase inhibition is the endpoint.
- [1] Bertin Bioreagent. (n.d.). (3S,5S)-Atorvastatin (sodium salt) Product Page. View Source
- [2] Kocarek, T. A., Dahn, M. S., Cai, H., Strom, S. C., & Mercer-Haines, N. A. (2002). Regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes. Drug Metabolism and Disposition, 30(12), 1400-1405. View Source
